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Adenosine trisphosphate -

Adenosine trisphosphate

Catalog Number: EVT-13580532
CAS Number:
Molecular Formula: C10H16N5O13P3
Molecular Weight: 507.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adenosine triphosphate is classified as a nucleotide and specifically as a nucleoside triphosphate due to its structure. It is synthesized from adenosine diphosphate and inorganic phosphate in cellular respiration and other metabolic pathways. The production of adenosine triphosphate can also occur through fermentation processes using microorganisms, which can yield significant amounts of this compound under controlled conditions .

Synthesis Analysis

Methods of Synthesis

Adenosine triphosphate can be synthesized through several methods:

Technical Details

The enzymatic reactions involved in synthesizing adenosine triphosphate are highly regulated and occur within cellular compartments such as mitochondria and cytoplasm. Key enzymes include ATP synthase, which catalyzes the formation of adenosine triphosphate from adenosine diphosphate and inorganic phosphate during oxidative phosphorylation.

Molecular Structure Analysis

Structure of Adenosine Triphosphate

Adenosine triphosphate has a complex molecular structure:

  • Adenine: A nitrogenous base consisting of carbon and nitrogen rings.
  • Ribose Sugar: A five-carbon sugar that connects the adenine to the phosphate groups.
  • Phosphate Groups: Three phosphate groups (alpha, beta, gamma) linked by high-energy phosphoanhydride bonds.

Data on Structure

  • Bond Energies: The bond between the second and third phosphate groups releases approximately 30.6 kJ/mol upon hydrolysis.
  • Stability: Adenosine triphosphate is stable in neutral pH conditions (pH 6.8 to 7.4) but hydrolyzes rapidly outside this range .
Chemical Reactions Analysis

Reactions Involving Adenosine Triphosphate

Adenosine triphosphate undergoes several key reactions:

  1. Hydrolysis:
    ATP+H2OADP+Pi+energy\text{ATP}+\text{H}_2\text{O}\rightarrow \text{ADP}+\text{Pi}+\text{energy}
    This reaction releases energy used for various cellular activities.
  2. Regeneration:
    ADP+Pi+energyATP+H2O\text{ADP}+\text{Pi}+\text{energy}\rightarrow \text{ATP}+\text{H}_2\text{O}
    This process occurs during cellular respiration or photophosphorylation in plants.
  3. Coupling Reactions: Adenosine triphosphate hydrolysis often couples with endergonic reactions to drive processes that require energy input, such as protein synthesis and active transport across membranes .

Technical Details

The hydrolysis reaction is catalyzed by various enzymes, including ATPases, which facilitate the breakdown of adenosine triphosphate into adenosine diphosphate and inorganic phosphate.

Mechanism of Action

Process Involving Adenosine Triphosphate

The mechanism by which adenosine triphosphate provides energy involves breaking its high-energy phosphate bonds:

  • When a cell requires energy, enzymes catalyze the hydrolysis of adenosine triphosphate.
  • The released energy is harnessed to perform work within the cell, such as muscle contraction or biosynthesis.
  • The regeneration of adenosine triphosphate from adenosine diphosphate allows for continuous energy supply through cyclical processes .

Data on Energy Transfer

The free energy change (ΔG\Delta G) associated with the hydrolysis of one mole of adenosine triphosphate is approximately -57 kJ/mol, indicating a highly exergonic reaction that drives cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Adenosine triphosphate is highly soluble in water.
  • Stability Range: It remains stable within pH levels between 6.8 and 7.4 but quickly hydrolyzes at extreme pH levels .

Chemical Properties

  • Molecular Weight: Approximately 507.18 g/mol.
  • Ionization: In neutral solutions, it predominantly exists as ATP^4− ions.
  • Hydrolysis Products: Hydrolysis yields adenosine diphosphate and inorganic phosphate along with free energy .
Applications

Scientific Uses

Adenosine triphosphate has numerous applications in biochemistry and molecular biology:

  1. Energy Source: It serves as the primary energy currency for cellular activities across all forms of life.
  2. Biochemical Reagent: Used extensively in laboratory settings for various assays involving enzyme activity or metabolic studies.
  3. Medical Applications: Investigated for its role in cellular signaling pathways and potential therapeutic uses in conditions like ischemia or heart diseases .
  4. Research Tool: Employed in studies concerning muscle physiology, neurobiology, and cellular metabolism due to its fundamental role in energy transfer.
Molecular Mechanisms of ATP in Cellular Energetics

ATP Hydrolysis and Energy Transfer Mechanisms

ATP hydrolysis—the cleavage of ATP into ADP and Pi—releases substantial free energy that drives cellular work. This exergonic reaction proceeds according to:ATP⁴⁻ + H₂O → ADP³⁻ + HPO₄²⁻ + H⁺Under standard biochemical conditions (pH 7.0, 1M concentration, 25°C), this reaction yields ΔG°' = -30.5 kJ/mol [1] [6]. However, intracellular conditions significantly amplify this energy release due to the extreme deviation from equilibrium maintained by cells. Physiological ATP:ADP ratios (~5:1) elevate the actual Gibbs free energy change to approximately -57 kJ/mol, providing a thermodynamic driving force for energy-requiring processes [1] [4].

Table 1: Energy Changes in ATP Hydrolysis Under Different Conditions

ConditionΔG°' (kJ/mol)Primary Factors Influencing Energy Yield
Standard (pH 7.0, 1M)-30.5Reference thermodynamic state
Physiological (Mg²⁺ bound)-31 to -35.7Mg²⁺ concentration (0-5mM)
Cellular (non-equilibrium)≈ -57High ATP:ADP ratio (10 orders from equilibrium)

The energy transfer mechanism involves both chemical and physical transformations. Upon hydrolysis, the γ-phosphate bond cleavage relieves electrostatic repulsion between adjacent negatively charged phosphates. This releases Coulombic energy that can perform mechanical work through protein conformational changes [5]. The liberated energy drives three primary cellular functions:

  • Chemical work: ATP phosphorylates substrates (e.g., glucose in glycolysis via hexokinase), lowering activation energies for reactions [1] [3].
  • Transport work: ATP powers ion pumps like Na⁺/K⁺-ATPase, which transports 3Na⁺ out and 2K⁺ into cells per ATP hydrolyzed, maintaining electrochemical gradients essential for nerve conduction [4] [6].
  • Mechanical work: Myosin ATPases convert ATP hydrolysis energy into actin filament sliding during muscle contraction through cyclic cross-bridge formation and detachment [4] [5].

Magnesium ions critically modulate hydrolysis kinetics. ATP-Mg²⁺ complexes exhibit altered free energy yields: ΔG°' decreases from -35.7 kJ/mol at zero Mg²⁺ to -31 kJ/mol at 5 mM Mg²⁺, reflecting tighter binding to phosphate oxygens that stabilizes the transition state [1] [10].

Role of ATP Synthase in Oxidative Phosphorylation

ATP synthase (Complex V) catalyzes ATP production through chemiosmotic coupling, converting the proton-motive force (PMF) into chemical energy. This 400-kDa molecular machine comprises two rotary motor domains: the membrane-embedded F₀ subunit (driven by proton flux) and the catalytic F₁ subunit (where ADP phosphorylation occurs) [3] [8].

The binding change mechanism governs ATP synthesis in three stages:

  • Proton translocation: H⁺ movement through F₀’s c-ring induces rotation relative to the a-subunit. Each proton rotates the ring by 30°, requiring 10 protons for a full 360° turn in mammalian mitochondria [8].
  • Conformational transmission: The γ-subunit stalk transmits rotational torque to F₁’s α₃β₃ hexamer, inducing sequential conformational changes in catalytic β-subunits.
  • Catalytic cooperativity: Each β-subunit cycles through:
  • Open (O): Releases ATP and binds ADP + Pi
  • Loose (L): Traps substrates
  • Tight (T): Catalyzes phosphoanhydride bond formation [3] [8]

Table 2: ATP Production Pathways and Yields

PathwayLocationMechanismATP Yield per Cycle
Mitochondrial OXPHOSInner membraneH⁺-driven ATP synthase rotation3 ATP per 10 H⁺
Photosynthetic phosphorylationThylakoid membraneLight-driven H⁺ gradientVariable (light-dependent)
Substrate-level phosphorylationCytoplasm/matrixDirect phosphate transfer4 ATP (net glycolysis)

Proton gradient requirements vary across organisms: bacterial ATP synthases require ~4H⁺/ATP, chloroplasts require ~14H⁺/3ATP, while mammalian mitochondria utilize ~2.7H⁺/ATP due to structural differences in the c-ring stoichiometry [8]. The electrochemical gradient (Δp = Δψ + ΔpH) provides ~20 kJ/mol free energy per proton translocated, sufficient to drive the endergonic phosphorylation reaction (ΔG ≈ +50 kJ/mol under cellular conditions) through mechanical rotation [3] [7].

Regulatory Dynamics of ATP/ADP Ratios in Metabolic Feedback Loops

Cellular ATP concentrations (1-10 mM) are tightly regulated through feedback mechanisms where ATP/ADP ratios act as metabolic signals. Key regulatory nodes include:

  • Phosphofructokinase-1 (PFK-1): This glycolytic enzyme is allosterically inhibited by ATP through binding at a non-catalytic site, stabilizing a low-affinity conformation for fructose-6-phosphate. Conversely, ADP and AMP activate PFK-1, accelerating glycolysis when energy stores deplete [1] [4].
  • Pyruvate kinase: ATP directly inhibits this glycolytic enzyme, while ADP promotes its activity, creating a negative feedback loop that prevents unnecessary ATP production during energy surplus [1].
  • Isocitrate dehydrogenase: In the Krebs cycle, ADP activates this rate-limiting enzyme, enhancing flux through the cycle when ATP demand increases [4].

The energy charge concept quantifies metabolic regulation:Energy Charge = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP])Cells maintain energy charges between 0.8-0.9 through coordinated enzyme responses:

  • High charge (>0.85): Inhibits ATP-producing pathways (glycolysis, respiration)
  • Low charge (<0.8): Stimulates catabolism while inhibiting anabolic processes [10]

AMP-activated protein kinase (AMPK) serves as the master energy sensor during acute deficits. When ADP:ATP ratios increase, adenylate kinase generates AMP:2 ADP ⇌ ATP + AMPAMPK activation by AMP triggers:

  • Catabolic stimulation: Glucose uptake, fatty acid oxidation
  • Anabolic suppression: Protein/cholesterol synthesis [4]

Mitochondrial flashes provide real-time ATP regulation. These 10-second bursts of reactive oxygen species (ROS) production transiently inhibit ATP synthesis when cellular energy demands are low. During high-energy activities (e.g., cardiac contraction), flash frequency decreases to permit sustained ATP production [1].

Properties

Product Name

Adenosine trisphosphate

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-diphosphonooxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(28-31(22,23)24)6(27-30(19,20)21)4(26-10)1-25-29(16,17)18/h2-4,6-7,10H,1H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t4-,6-,7-,10-/m1/s1

InChI Key

JRIZSBGDMDSKRF-KQYNXXCUSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N

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